N-[1-(3-异恶唑基)乙基]-N-甲基-1-苯并噻吩-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isoxazole derivatives is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .科学研究应用
化学合成和表征
对具有与N-[1-(3-异恶唑基)乙基]-N-甲基-1-苯并噻吩-5-甲酰胺相似的结构特征的化合物的研究通常集中于它们的合成和结构表征。例如,2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-甲酸乙酯的合成证明了合成具有潜在生物活性的新型化合物的兴趣,突出了了解此类分子的化学性质和合成途径的重要性(唐丽娟,2015)。
药理学潜力
与N-[1-(3-异恶唑基)乙基]-N-甲基-1-苯并噻吩-5-甲酰胺相似的化合物因其潜在的药理活性而被探索。例如,对某些烷基5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯及其相关衍生物作为潜在抗肿瘤和抗丝虫病剂的合成和生物活性的研究表明,人们对从结构复杂的分子中开发新型治疗剂有浓厚的兴趣(S. Ram et al., 1992)。
分子对接和抗菌评价
研究还深入探讨了合成化合物的分子对接和抗菌评价,表明这些分子在解决微生物耐药性和识别潜在治疗用途方面的应用。例如,已合成并评价了(4-取代苯氧基)-苯二氧代磷杂环-4-氧代噻唑烷-噻吩-2-羧酸乙酯的抗菌活性,展示了这些化合物在开发新型抗菌剂中的相关性(YN Spoorthy et al., 2021)。
电生理活性
例如,N-取代咪唑基苯甲酰胺的心脏电生理活性强调了在医学研究中探索类似化合物的可能性,特别是在心脏病治疗的开发中。这证明了复杂分子在调节生物系统以达到治疗目的方面的更广泛应用(T. K. Morgan et al., 1990)。
未来方向
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This opens up future directions for the development of new synthetic methods and the discovery of new drugs based on isoxazole derivatives.
属性
IUPAC Name |
N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1-benzothiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(13-5-7-19-16-13)17(2)15(18)12-3-4-14-11(9-12)6-8-20-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNSDQSNEQCNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)N(C)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。